4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Description
4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a pyridazine derivative characterized by a carboxylic acid group at position 3, a methyl substituent at position 4, and a ketone at position 4. This compound is synthesized via cyclization reactions involving hydrazones and ethyl cyanoacetate under high-temperature conditions (160°C for 2.5 hours), yielding a white solid with a purity of 85.1% and a molecular weight of 249.06 g/mol (HRMS(ESI): [M + H]⁺ m/z 249.0595) . It serves as a critical intermediate in medicinal chemistry, particularly in developing c-Met inhibitors for non-small cell lung cancer treatment .
Properties
IUPAC Name |
4-methyl-6-oxo-1H-pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-3-2-4(9)7-8-5(3)6(10)11/h2H,1H3,(H,7,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELFHFKSUSNIGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867130-63-0 | |
| Record name | 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-keto acids with hydrazine derivatives under controlled conditions. For instance, the reaction of α-ketoglutaric acid with hydrazine hydrate can yield the desired pyridazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alcohols, amines, and acid chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Pyridazine derivatives with higher oxidation states.
Reduction: 1,6-dihydro-4-methyl-6-hydroxy-pyridazinecarboxylic acid.
Substitution: Esters, amides, and other functionalized pyridazine derivatives.
Scientific Research Applications
Overview
4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a compound with significant potential in various scientific fields, particularly in chemistry, biology, and medicine. Its unique structure allows it to interact with biological systems and serve as a building block for more complex molecules.
Chemistry
This compound is utilized as a building block in organic synthesis. It can be involved in the formation of more complex organic molecules through various chemical reactions including:
- Oxidation : Transforming the compound into different derivatives.
- Reduction : Converting functional groups to alcohols.
- Substitution : Replacing functional groups with others to create new compounds.
Biology
The compound exhibits several biological activities , making it a subject of interest in pharmacological research:
- Anti-inflammatory Properties : It has been shown to interact with AP-1 (Activator Protein 1), inhibiting its activity and affecting pathways related to inflammation.
- Antioxidant Activity : The compound may help mitigate oxidative stress by modulating enzyme activities involved in oxidative damage.
Medicine
Research is ongoing to explore the therapeutic applications of this compound, particularly in:
- Anticancer Research : Studies indicate potential anticancer properties, with investigations into its efficacy against various cancer cell lines . For instance, derivatives of this compound have shown promising results in reducing cell viability in cancer models.
Industry
In industrial applications, this compound is used in the production of pharmaceuticals and other chemical products due to its versatile reactivity and biological relevance .
Case Study 1: Anticancer Activity
A study assessed the anticancer potential of derivatives synthesized from this compound. The results showed that certain derivatives exhibited low IC50 values, indicating strong cytotoxic effects against cancer cell lines compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Anti-inflammatory Mechanism
Research focused on the interaction of this compound with AP-1 revealed that it could significantly reduce inflammation markers in vitro. This suggests its potential as a therapeutic agent for inflammatory diseases.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Involved in oxidation, reduction, and substitution reactions |
| Biology | Anti-inflammatory and antioxidant activities | Inhibits AP-1 activity; affects oxidative stress pathways |
| Medicine | Potential anticancer agent | Exhibits cytotoxic effects on cancer cell lines |
| Industry | Pharmaceutical production | Used as a precursor in various chemical syntheses |
Mechanism of Action
The mechanism of action of 4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The table below compares 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with key analogues, highlighting substituent variations and their implications:
Data Tables
Table 1: Hazard Comparison
Table 2: Market Data (2025 Projections)
| Compound | Regional Price (USD/g) | Key Suppliers |
|---|---|---|
| This compound | 1,357 (50 mg) | CymitQuimica |
| 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid | 120 (Europe), 95 (Asia) | Indagoo, BAC Reports |
Biological Activity
4-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS Number: 306934-80-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The molecular formula for this compound is CHNO, with a molecular weight of 158.112 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Melting Point | 265 ºC |
| Boiling Point | 441.2 ºC at 760 mmHg |
| Density | N/A |
| Exact Mass | 158.032761 |
These properties suggest that the compound has a relatively high thermal stability, which may influence its biological interactions.
The biological activity of this compound is primarily linked to its potential as an inhibitor of various biological pathways. Research indicates that compounds with similar structures often exhibit:
- Antitumor Activity : Many derivatives of pyridazine compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Compounds in this class have been noted for their ability to inhibit bacterial growth and may serve as potential antibiotics.
Case Studies and Research Findings
- Antitumor Activity : In a study examining related compounds, it was found that derivatives of dihydropyridazine exhibited significant cytotoxic effects against various cancer cell lines. For instance, analogs demonstrated IC values in the low micromolar range against human leukemia cells .
- Antimicrobial Effects : Another study reported that pyridazine derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve disruption of bacterial cell wall synthesis .
- Inhibition of Kinases : Recent patents have indicated that this compound may act as a modulator of specific kinases involved in cancer progression . This suggests a potential role in targeted cancer therapies.
Q & A
Q. How to develop validated analytical methods for quantifying degradation products?
- Methodological Answer :
- HPLC-DAD : Use C18 columns with 0.1% TFA in acetonitrile-water gradients (5–95% over 20 min) to separate hydrolysis products (e.g., 6-oxo-1,6-dihydropyridazine) .
- Forced Degradation : Expose the compound to heat (60°C), light (1.2 million lux-hours), and acidic/basic conditions (pH 2–12) to identify major degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
